A Technical Guide to the Solubility and Stability of 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile
A Technical Guide to the Solubility and Stability of 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile
Introduction
6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile is a heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science communities. Its structure, featuring a bipyridine backbone, a polar carbonitrile group, and a pyridone ring, suggests its potential as a versatile chelating ligand, a key intermediate in organic synthesis, and a scaffold for novel therapeutic agents. The effective application of this molecule in any field—from reaction optimization and catalyst design to formulation development and chemical biology—is fundamentally dependent on a thorough understanding of its core physicochemical properties: solubility and stability.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. In the absence of extensive public data for this specific molecule, this document provides the foundational principles and detailed, field-proven experimental protocols required to systematically determine its solubility and stability profiles. By following these methodologies, researchers can generate the critical data needed to accelerate their research and development efforts. The narrative emphasizes the causality behind experimental choices, ensuring a deep and practical understanding of the procedures.
Section 1: Solubility Profile Characterization
The solubility of an active molecule is a critical parameter that influences its reactivity, bioavailability, and formulation possibilities. Based on its hybrid structure, 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile is predicted to exhibit poor aqueous solubility but higher solubility in polar aprotic organic solvents. For instance, a related isomer, 1,6-dihydro-2-methyl-6-oxo-(3,4'-bipyridine)-5-carbonitrile, is reported to be soluble in DMSO and DMF while having low solubility in water.[1][2] However, precise quantitative data must be determined empirically.
The "gold standard" for determining thermodynamic equilibrium solubility is the isothermal shake-flask method. This approach ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution, providing the most reliable and reproducible data.
Experimental Protocol 1: Isothermal Equilibrium (Shake-Flask) Solubility Determination
This protocol details the definitive method for measuring the solubility of the target compound in a desired solvent.
Causality Statement: The core principle is to create a saturated solution in a controlled environment, allow it to reach thermodynamic equilibrium, and then accurately quantify the concentration of the dissolved solute in the liquid phase. Each step is designed to eliminate kinetic or metastable artifacts.
Materials:
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6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile (high purity)
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Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, DMF, Acetonitrile)
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Sealable, inert containers (e.g., 20 mL screw-cap glass vials)
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Temperature-controlled orbital shaker or rotator
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Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)
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Calibrated analytical balance
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High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Methodology:
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Preparation of Saturated Solution:
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Add an excess amount of the solid compound to a pre-weighed vial. "Excess" is critical; a persistent solid phase must be visible throughout the experiment to ensure saturation is maintained. A starting point is to add ~10 mg of the compound to 1 mL of the solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a minimum of 24 to 48 hours. Expert Insight: Equilibration time is paramount. For crystalline compounds, 24 hours may be insufficient. It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) and confirm that the measured concentration has plateaued, signifying that equilibrium has been reached.[3]
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials and allow the undissolved solid to settle for at least 2 hours in the same temperature-controlled environment.
-
To separate the clear supernatant, either centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) or carefully filter the solution using a chemically inert syringe filter. Trustworthiness Check: This step must be performed without causing a temperature change, which could alter the solubility. Pre-warming or pre-cooling the centrifuge or filtration apparatus is recommended.
-
-
Quantification:
-
Carefully aspirate a precise volume of the clear supernatant.
-
Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine its concentration.
-
-
Data Analysis:
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Calculate the original concentration of the saturated solution by applying the dilution factor.
-
Express the final solubility in standard units such as mg/mL, µg/mL, or mol/L.
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Data Presentation: Solubility Profile
All experimentally determined solubility data should be compiled into a clear, structured table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |
| Water | 25 | Experimental Value | Calculated Value | e.g., pH 6.5 |
| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value | Physiological conditions |
| Ethanol | 25 | Experimental Value | Calculated Value | |
| DMSO | 25 | Experimental Value | Calculated Value | |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
Visualization: Solubility Determination Workflow
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Section 2: Stability Profile Assessment
Understanding a compound's stability is non-negotiable for ensuring data integrity, defining storage conditions, and predicting shelf-life. Stability testing exposes the molecule to a range of environmental stressors to identify potential degradation pathways and liabilities. The authoritative framework for this is provided by the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Experimental Protocol 2: Forced Degradation (Stress Testing)
Causality Statement: Forced degradation studies are designed to intentionally degrade the compound to identify its likely degradation products and develop a "stability-indicating" analytical method. A stability-indicating method is one that can accurately measure the concentration of the intact parent compound in the presence of its degradants.[7][8]
Methodology:
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Stock Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Hydrolytic Stability:
-
Acidic: Mix the stock solution with 0.1 M HCl.
-
Basic: Mix the stock solution with 0.1 M NaOH.
-
Neutral: Mix the stock solution with purified water.
-
Incubate all solutions at a controlled, elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Analyze samples at intermediate time points.
-
-
Oxidative Stability:
-
Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature and protect it from light. Analyze at several time points (e.g., 2, 8, 24 hours).
-
-
Thermal Stability (Solid State):
-
Place a known quantity of the solid compound in a vial.
-
Expose it to dry heat at an elevated temperature (e.g., 80 °C) for an extended period.
-
-
Photostability (ICH Q1B): [9][10]
-
Expose both the solid compound and a solution of the compound to a controlled light source that provides both cool white fluorescent and near-UV light.
-
The standard exposure is not less than 1.2 million lux hours and 200 watt hours/square meter.
-
A dark control sample, shielded from light (e.g., with aluminum foil), must be run in parallel to differentiate light-induced degradation from thermal degradation.
-
-
Analysis:
-
At each time point, analyze the stressed samples alongside a non-degraded control using an appropriate HPLC method.
-
The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Experimental Protocol 3: Formal ICH Stability Study
Causality Statement: This protocol simulates the effect of long-term storage under defined environmental conditions to establish a re-test period or shelf life for the compound.[4][6]
Methodology:
-
Batch Selection: Use at least one representative batch of the compound with a well-characterized purity profile.
-
Container Closure System: Store the compound in a container that is inert and mimics the intended long-term storage (e.g., amber glass vials with screw caps).
-
Storage Conditions & Time Points: Store samples under the conditions specified by ICH guidelines.[5]
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Testing Schedule:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analysis: At each time point, test the samples for key stability attributes, including:
-
Appearance (visual inspection)
-
Assay (potency/concentration)
-
Purity (presence of degradation products)
-
Moisture content (if applicable)
-
Data Presentation: Formal Stability Study
| Test Parameter | Specification | Time Point (Months) | ||||
| 0 | 3 | 6 | 9 | 12 | ... | |
| Long-Term (25°C/60%RH) | ||||||
| Appearance | White Powder | Pass | Pass | Pass | Pass | Pass |
| Assay (%) | 98.0 - 102.0% | 99.8% | 99.7% | 99.5% | 99.6% | 99.4% |
| Total Impurities (%) | NMT 1.0% | 0.15% | 0.18% | 0.21% | 0.20% | 0.25% |
| Accelerated (40°C/75%RH) | ||||||
| Appearance | White Powder | Pass | Pass | Pass | ||
| Assay (%) | 98.0 - 102.0% | 99.8% | 99.2% | 98.5% | ||
| Total Impurities (%) | NMT 1.0% | 0.15% | 0.35% | 0.68% |
Visualization: Stability Testing Program Logic
Caption: Decision workflow for a comprehensive stability testing program.
Recommended Storage and Handling
While definitive storage conditions must be derived from the formal stability studies described above, general best practices for related chemical structures should be followed as a preliminary measure.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage of reference materials.[2]
-
Light: Protect from light. Store in an amber vial or in a light-blocking outer container.
-
Atmosphere: Keep the container tightly sealed to protect from moisture and air, which could contribute to hydrolytic and oxidative degradation, respectively.[1]
-
Incompatibilities: Avoid storage with strong oxidizing agents.[2]
Conclusion
The successful application of 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile hinges on a robust understanding of its solubility and stability. This guide provides the necessary theoretical framework and actionable experimental protocols for researchers to generate this essential data. By employing the isothermal shake-flask method for solubility and following ICH-compliant guidelines for stability testing, scientists can ensure the quality and reliability of their work, confidently define handling and storage procedures, and accelerate the translation of this promising molecule from the laboratory to its final application.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4,4'-Bipyridine in Common Solvents.
- International Conference on Harmonisation. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- BenchChem. (n.d.). A Comprehensive Technical Guide to the Solubility of 4,4'-Dimethyl-2,2'-bipyridine in Organic Solvents.
- World Health Organization. (n.d.). Annex 10 - ICH.
- Priyanka, O. (2012). Ich guidelines for stability studies 1.
- BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dimethyl-2,2'-bipyridine.
- KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from KK Wagh College of Pharmacy website.
- Nanjing Finechem Holding Co.,Limited. (n.d.). 1,6-Dihydro-2-Methyl-6-Oxo-(3,4'-Bipyridine)-5-Carbonitrile.
- Wikipedia. (n.d.). Bipyridine.
- Gao, Y., & Geng, L. D. (2012). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese New Drugs Journal, 21(24), 2861-2869.
- ChemBK. (n.d.). 1,6-DIHYDRO-2-METHYL-6-OXO-3,4-BIPYRIDINE-5-CARBONITRILe.
- International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
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